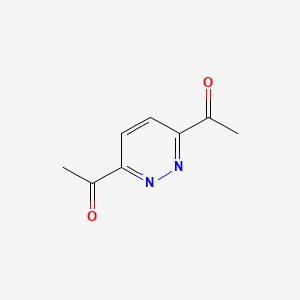

1,1'-(Pyridazine-3,6-diyl)diethanone

Description

1,1'-(Pyridazine-3,6-diyl)diethanone is a pyridazine-based diketone characterized by two acetyl groups substituted at the 3- and 6-positions of the pyridazine ring. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic properties to this compound, making it a valuable scaffold in medicinal chemistry and materials science. The acetyl groups enhance its reactivity, enabling participation in cyclization, acylation, and dipolar addition reactions .

Synthetic routes often involve multi-step acylation or condensation processes. For example, analogous carbazole-based diethanones, such as 1,1'-(9-methyl-9H-carbazole-3,6-diyl)diethanone, are synthesized via cyclization and acylation steps, as seen in the preparation of PI3Kγ inhibitors .

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

1-(6-acetylpyridazin-3-yl)ethanone |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)7-3-4-8(6(2)12)10-9-7/h3-4H,1-2H3 |

InChI Key |

WDUKBCKRHKFVNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN=C(C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Pyridazine-3,6-diyl)diethanone can be synthesized through several methods. One common approach involves the reaction of pyridazine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis of 1,1’-(Pyridazine-3,6-diyl)diethanone may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Pyridazine-3,6-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

1,1’-(Pyridazine-3,6-diyl)diethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1,1’-(Pyridazine-3,6-diyl)diethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Pyridine-Based Diethanones

- 2,6-Diacetylpyridine (CAS 1129-30-2): Replaces the pyridazine ring with pyridine, reducing electron-deficient character. This structural difference lowers reactivity in cycloaddition reactions compared to pyridazine derivatives. Used as a ligand in coordination chemistry due to its chelating ability .

- 4-Chloro-2,6-diacetylpyridine (CAS 195967-10-3): Incorporates a chlorine substituent, enhancing electrophilicity. The chloro group directs further functionalization at specific positions, a feature absent in the unsubstituted pyridazine diethanone .

Carbazole-Based Diethanones

- 1,1'-(9-Methyl-9H-carbazole-3,6-diyl)diethanone (JN-PK1): Exhibits selective PI3Kγ inhibition (IC50 < 100 nM) due to the carbazole core’s planar structure, which facilitates binding to hydrophobic kinase pockets. The pyridazine analogue, with its smaller aromatic system, may lack comparable selectivity .

- 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone: The long alkyl chain improves solubility in organic solvents, a property critical for materials science applications. Pyridazine diethanones, with fewer hydrophobic substituents, may exhibit lower thermal stability .

Reactivity and Reaction Profiles

Comparative studies of pyridazine derivatives (Figure 3, ) reveal that electron-withdrawing groups (e.g., acetyl in 1,1'-(Pyridazine-3,6-diyl)diethanone) accelerate reaction rates in cycloadditions compared to methyl- or trifluoromethyl-substituted analogues. For instance, intermediate formation in 1e (the target compound) occurs 1.5× faster than in 3,6-dimethylpyridazine derivatives due to enhanced electrophilicity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Key Application | Reactivity Profile |

|---|---|---|---|---|

| This compound | Pyridazine | Acetyl at 3,6 | Medicinal chemistry | High electrophilicity |

| 2,6-Diacetylpyridine | Pyridine | Acetyl at 2,6 | Coordination chemistry | Moderate chelation |

| JN-PK1 | Carbazole | Acetyl at 3,6; Methyl | Kinase inhibition | Selective PI3Kγ binding |

Table 2: Reaction Rate Comparison (From )

| Compound | Relative Reaction Rate (vs. Pyridazine) |

|---|---|

| 3,6-Dimethylpyridazine | 0.8× |

| 3-Trifluoromethylpyridazine | 1.2× |

| This compound | 1.5× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.